An In-depth Technical Guide to the Solubility of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine in Organic Solvents
An In-depth Technical Guide to the Solubility of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine. Understanding the solubility of this compound is paramount for its effective application in organic synthesis, reaction optimization, purification, and formulation development. This document collates available physicochemical data, outlines a robust experimental protocol for quantitative solubility determination, and discusses the underlying chemical principles that govern its solubility in various organic solvents.
Introduction to 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine
5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a halogenated and fluorinated pyridine derivative with significant utility as a building block in medicinal chemistry and materials science. Its structure, featuring a pyridine core substituted with a chloro group and a trifluoroethoxy group, imparts unique electronic and lipophilic properties that are often sought in the design of novel bioactive molecules and functional materials. The strategic placement of these functional groups can influence intermolecular interactions, metabolic stability, and binding affinity to biological targets. Consequently, a thorough understanding of its solubility is a critical first step in harnessing its synthetic potential.
Physicochemical Characteristics
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Key characteristics of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine are summarized below.
Table 1: Physicochemical Properties of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine
| Property | Value | Source |
| CAS Number | 136018-93-0 (Note: A different CAS, 1258641-42-7, is also associated with this structure) | [1] |
| Molecular Formula | C₇H₅ClF₃NO | [1] |
| Molecular Weight | 211.57 g/mol | [1] |
| SMILES | FC(F)(F)COC1=NC=C(Cl)C=C1 | [1] |
The presence of the highly electronegative trifluoromethyl group and the chlorine atom significantly influences the molecule's polarity and its ability to act as a hydrogen bond acceptor (via the pyridine nitrogen and ether oxygen). These features are pivotal in determining its interaction with different solvent environments.
Solubility Profile: A Qualitative Analysis
Precise, publicly available quantitative solubility data for 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine across a broad range of organic solvents is limited. However, based on the fundamental principle of "like dissolves like," a qualitative solubility profile can be inferred from its structure. The molecule possesses both polar (pyridine ring, ether linkage) and nonpolar/lipophilic (chlorine atom, trifluoroethoxy group) characteristics.
This dual nature suggests that it will exhibit favorable solubility in a range of solvents, particularly those with moderate to high polarity. For instance, its solubility is expected to be significant in polar aprotic solvents like acetone and ethyl acetate, as well as in polar protic solvents like ethanol and methanol, where hydrogen bonding can occur. In contrast, its solubility in nonpolar solvents such as hexane is likely to be limited.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reproducible solubility data, the equilibrium shake-flask method is the recommended standard.[2] This protocol is a foundational technique in pharmaceutical and chemical research and is adaptable for various organic solvents.[2][3]
Principle
An excess of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated and equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then quantified to determine the solubility.[2]
Step-by-Step Methodology
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Preparation of Saturated Solution:
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Add an excess amount of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine to a series of glass vials, each containing a known volume of a different organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane).
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The presence of undissolved solid is crucial to ensure that saturation is achieved.
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Seal the vials securely to prevent solvent evaporation.
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Equilibration:
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Place the vials in a shaking incubator or on a magnetic stir plate set to a constant temperature (e.g., 25 °C).
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Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[2] Preliminary time-course studies can be conducted to determine the minimum time required to reach a plateau in concentration.
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Phase Separation:
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Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
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To ensure complete removal of solid particles, centrifuge the vials at a high speed.[2]
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Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. It is critical to avoid disturbing the solid pellet.
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Sample Preparation and Analysis:
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Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step removes any microscopic particulate matter.
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Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear dynamic range of the chosen analytical instrument.
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Quantify the concentration of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be generated using standard solutions of known concentrations for accurate quantification.[2]
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Data Reporting:
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Calculate the solubility from the measured concentration, taking into account the dilution factor.
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Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was performed.
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Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Key Factors Influencing Solubility
The solubility of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a result of the interplay between the solute's properties and the solvent's properties. The adage "like dissolves like" provides a foundational framework for understanding these interactions.[2][4]
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Polarity: The pyridine nitrogen and ether oxygen create a dipole moment, making the molecule polar. Polar solvents can effectively solvate the molecule through dipole-dipole interactions, leading to higher solubility.
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Hydrogen Bonding: While the solute itself does not have a hydrogen bond donor, the pyridine nitrogen and ether oxygen can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) can engage in hydrogen bonding with the solute, which generally enhances solubility.
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Van der Waals Forces: The aromatic ring and the halogenated alkyl chain contribute to London dispersion forces. These non-specific interactions are the primary mechanism for dissolution in nonpolar solvents.
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Crystal Lattice Energy: For a solid to dissolve, the energy released from solvent-solute interactions must overcome the energy holding the molecules together in the crystal lattice. A high lattice energy can result in lower solubility, even in otherwise compatible solvents.
The diagram below illustrates the primary intermolecular forces at play between the solute and different classes of solvents.
Caption: Intermolecular forces governing solubility.
Safety and Handling Considerations
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5]
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Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6][7]
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Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6][8] Do not eat, drink, or smoke in the laboratory.[8]
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[1]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a valuable synthetic intermediate whose utility is fundamentally linked to its solubility characteristics. While quantitative data is sparse in the public domain, a qualitative understanding based on its molecular structure suggests good solubility in polar organic solvents. For precise applications, the robust and reliable shake-flask method detailed in this guide provides a clear pathway for researchers to generate the quantitative data necessary for process development, reaction optimization, and formulation. Adherence to proper experimental and safety protocols will ensure accurate results and safe handling.
References
- CAT 813 - 2-Amino-5-chloropyridine - SAFETY DATA SHEET. (n.d.).
- 1318-93-0 | CAS DataBase - ChemicalBook. (n.d.).
- Solubility of Organic Compounds - Chemistry. (2023, August 31).
- 1258641-42-7 | 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine | ChemScene. (n.d.).
- Test No. 105: Water Solubility - OECD. (n.d.).
- n-(5-chloro-2-pyridyl)triflimide - Organic Syntheses Procedure. (1997). Organic Syntheses, 74, 77.
- 2-chloro-5-trifluoromethylpyridine Safety Data Sheet - Jubilant Ingrevia. (n.d.).
- 5-Chloro-2-trichloromethyl pyridine - NIST WebBook. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Buy Montmorillonite | 1318-93-0 - Smolecule. (2023, August 15).
- SAFETY DATA SHEET. (2016, April 1).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine - Sigma-Aldrich. (n.d.).
- General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).
- 5-Chloro-2-(trifluoromethyl)pyridine SDS, 349-94-0 Safety Data Sheets - ECHEMI. (n.d.).
- Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.).
